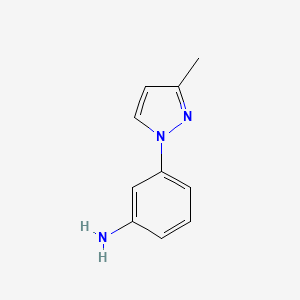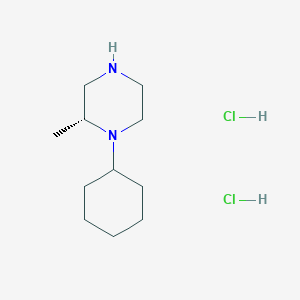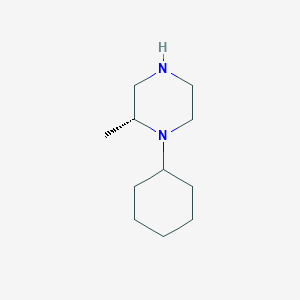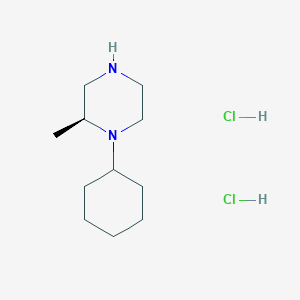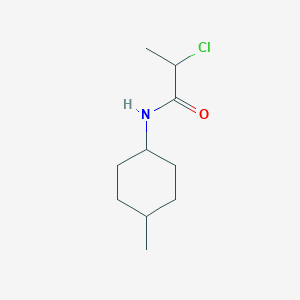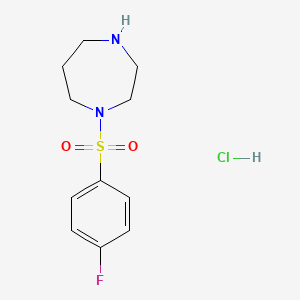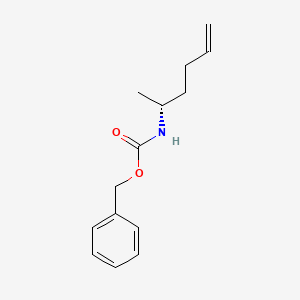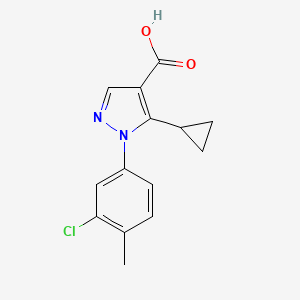
1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
Overview
Description
Starting Material: 3-chloro-4-methylbenzoyl chloride.
Reaction Conditions: This step involves Friedel-Crafts acylation using an aluminum chloride catalyst to attach the chloro-methylphenyl group to the pyrazole ring.
Cyclopropyl Group Addition:
Starting Material: Cyclopropyl bromide.
Reaction Conditions: The cyclopropyl group is introduced via a nucleophilic substitution reaction, often using a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves using continuous flow reactors, automated synthesis equipment, and stringent control of reaction parameters to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea under basic conditions.
Major Products:
Oxidation: 1-(3-chloro-4-carboxyphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: 1-(3-amino-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive molecules.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored for its potential anti-inflammatory and analgesic properties.
- Evaluated in preclinical studies for its efficacy in treating certain diseases.
Industry:
- Utilized in the development of agrochemicals, such as herbicides and fungicides.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions
-
Formation of Pyrazole Ring:
Starting Material: Hydrazine and a β-diketone.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions to form the pyrazole ring.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and cyclopropyl groups enhances its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Receptors: It can modulate receptor activity, potentially affecting signal transduction pathways related to pain and inflammation.
Comparison with Similar Compounds
- 1-(3-chloro-4-methylphenyl)-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.
- 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-3-carboxylic acid.
Comparison:
Structural Differences: The position of the carboxylic acid group and the cyclopropyl group can vary, leading to differences in chemical reactivity and biological activity.
Unique Features: The specific arrangement of functional groups in 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid may confer unique properties, such as enhanced binding affinity to certain targets or improved stability under physiological conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-cyclopropylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-8-2-5-10(6-12(8)15)17-13(9-3-4-9)11(7-16-17)14(18)19/h2,5-7,9H,3-4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBLWIVUTDZTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]acetonitrile](/img/structure/B3364229.png)
![Methyl 5-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B3364246.png)
![[(3R)-3-fluorooxolan-3-yl]methanol](/img/structure/B3364254.png)
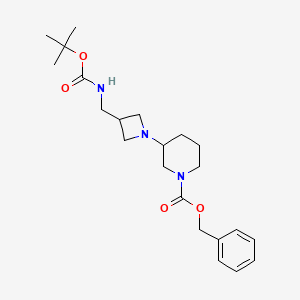
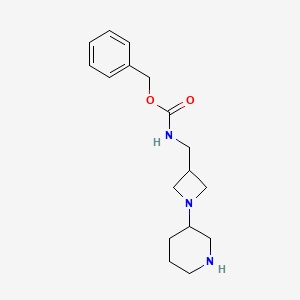
![Rac-(3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B3364269.png)
